Indoxyl glucuronide

Catalog No.
S609406
CAS No.
35804-66-1
M.F
C14H15NO7
M. Wt
309.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indoxyl glucuronide

CAS Number

35804-66-1

Product Name

Indoxyl glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid

Molecular Formula

C14H15NO7

Molecular Weight

309.27 g/mol

InChI

InChI=1S/C14H15NO7/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8/h1-5,9-12,14-18H,(H,19,20)/t9-,10-,11+,12-,14+/m0/s1

InChI Key

KUYNOZVWCFXSNE-BYNIDDHOSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Synonyms

indoxyl glucuronide, indoxyl-beta-D-glucuronide

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Inodxyl glucuronide belongs to the class of organic compounds known as o-glucuronides. These are glucuronides in which the aglycone is linked to the carbohydrate unit through an O-glycosidic bond. Inodxyl glucuronide is soluble (in water) and a weakly acidic compound (based on its pKa). Inodxyl glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Inodxyl glucuronide is a potentially toxic compound.
Inodxyl glucuronide is a glucosiduronic acid.

Indoxyl glucuronide (3-indolyl-β-D-glucuronide) is a chromogenic substrate for the enzyme β-glucuronidase (GUS), which is encoded by the uidA gene in Escherichia coli.[1][2][3] Enzymatic cleavage of the glucuronic acid moiety releases an indoxyl intermediate, which subsequently undergoes oxidative dimerization to form a water-insoluble, intensely blue indigo precipitate at the site of enzyme activity.[2][3][4] This property makes it a valuable tool for the specific detection and enumeration of E. coli in microbiological applications and as a reporter in GUS-based gene expression assays, particularly in plant sciences.[1][3][4] It is also recognized as a protein-bound uremic toxin (PBUT) in clinical research, providing a specific marker for metabolic pathways involving the gut-liver axis.[5][6]

While other β-glucuronidase substrates exist, they are not directly interchangeable with Indoxyl glucuronide due to critical differences in handling, reaction outcomes, and application specificity. The most common substitute, 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), contains halogen substitutions that alter the resulting indigo dye's properties and potentially the enzyme kinetics.[1][7] The primary product from X-Gluc hydrolysis is water-soluble and can diffuse from the reaction site before dimerization, potentially causing localization artifacts in histochemical staining.[7] Furthermore, in clinical and metabolic research, Indoxyl glucuronide cannot be replaced by Indoxyl sulfate; although related, they are distinct metabolites whose relative concentrations provide specific insights into different aspects of uremic toxin production and clearance pathways.[5][6] Choosing a substitute can compromise assay precision, reproducibility, and the biological relevance of the data.

Distinctive Uremic Toxin Profile for Specific Clinical Insights

In studies of uremic patients, Indoxyl glucuronide and Indoxyl sulfate are both significantly elevated, but they are distinct metabolites. While their serum levels are positively correlated, they represent different metabolic fates of indole produced by gut microbiota.[1][8] Measuring Indoxyl glucuronide specifically, rather than substituting with the more commonly assayed Indoxyl sulfate, allows for a more nuanced assessment of glucuronidation pathways in the context of renal insufficiency and gut-liver axis function.[8]

Evidence DimensionMetabolic Specificity
Target Compound DataSpecific product of indole glucuronidation pathway, elevated in uremic patients.
Comparator Or BaselineIndoxyl Sulfate: A related but distinct product of the indole sulfation pathway.
Quantified DifferenceRepresents a separate metabolic pathway from sulfation, providing orthogonal data.
ConditionsSerum/urine from patients with chronic kidney disease (CKD) or those on hemodialysis.

This specificity is critical for researchers investigating the distinct roles of glucuronidation versus sulfation in uremic toxin generation and clearance, which is impossible if one is used as a proxy for the other.

Improved Aqueous Solubility Over Halogenated Analogs for Simplified Handling

The procurement and use of chromogenic substrates is often constrained by their solubility in aqueous buffers. The common alternative, 5-bromo-4-chloro-3-indolyl β-D-glucuronide (X-Gluc), typically requires dissolution in organic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution before dilution into aqueous media.[1][8] In contrast, the carboxylic acid/carboxylate moiety of Indoxyl glucuronide confers increased water solubility. This property simplifies the preparation of staining solutions and assay buffers, reducing the need for potentially enzyme-inhibiting organic solvents and improving overall processability in laboratory workflows.

Evidence DimensionSolvent Requirement for Stock Solution
Target Compound DataIncreased water solubility due to glucuronic acid's carboxylate group.
Comparator Or BaselineX-Gluc (5-bromo-4-chloro-3-indolyl β-D-glucuronide): Requires initial dissolution in organic solvents (DMF or DMSO).
Quantified DifferenceQualitative but critical handling difference: direct dissolution in aqueous systems is more feasible, versus a mandatory organic solvent step for X-Gluc.
ConditionsPreparation of stock and working solutions for histochemical staining or microbiological media.

Enhanced aqueous solubility simplifies protocol design, reduces potential artifacts from organic solvents, and improves handling safety and convenience, directly impacting procurement decisions based on ease of use.

Enables High-Specificity Detection of E. coli in Microbiological Assays

The basis for using Indoxyl glucuronide in microbiology is the high specificity of the β-glucuronidase enzyme for E. coli. Approximately 97% of E. coli strains produce the enzyme, whereas it is absent in almost all other members of the Enterobacteriaceae family.[1][8] When incorporated into a testing medium, Indoxyl glucuronide enables the direct, visual identification of E. coli colonies, which appear blue due to indigo formation. This provides a clear, chromogenic signal for specific enumeration with high recovery rates and minimal false positives from other bacteria.[1][8]

Evidence DimensionEnzyme Specificity for Bacterial Identification
Target Compound DataCleaved by β-glucuronidase, an enzyme highly specific to E. coli (present in ~97% of strains).
Comparator Or BaselineOther Enterobacteriaceae: Generally lack β-glucuronidase activity.
Quantified DifferenceHigh specificity (approaching 100%) for differentiating E. coli from other coliforms.
ConditionsStandard membrane filter tests or agar plate assays for environmental or clinical samples.

For applications in water quality, food safety, and clinical diagnostics, this high specificity allows for reliable and direct enumeration of E. coli, making it a more targeted procurement choice than broader-range substrates.

Specific Enumeration of E. coli in Water and Food Safety Testing

Due to the high specificity of β-glucuronidase for E. coli, Indoxyl glucuronide is the right choice for incorporation into chromogenic agar or membrane filtration assays where the primary goal is the direct, unambiguous detection and quantification of E. coli, distinguishing it from other coliform bacteria without needing extensive secondary confirmation steps.[1]

Investigating Glucuronidation Pathways in Uremic Toxin Research

In clinical or toxicological studies focused on chronic kidney disease, this compound is essential for specifically quantifying the metabolic flux through the glucuronidation pathway for indole. It provides data that is distinct from and complementary to measurements of Indoxyl sulfate, enabling a more detailed understanding of how different conjugation pathways contribute to the uremic toxin burden.[8]

GUS Reporter Assays Requiring Simplified Aqueous Buffer Preparation

For GUS reporter gene assays, particularly in high-throughput screening or where the use of organic solvents is undesirable, the superior aqueous solubility of Indoxyl glucuronide compared to halogenated alternatives like X-Gluc simplifies workflow. This makes it the preferred substrate for applications demanding easy and direct formulation of staining solutions with minimal organic solvent content.

Physical Description

Solid

XLogP3

0.1

Other CAS

35804-66-1

Wikipedia

3-Indoxyl-beta-D-glucuronic acid cyclohexylammonium salt

Dates

Last modified: 04-14-2024

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